molecular formula C17H16N2OS2 B2372888 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide CAS No. 476307-41-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide

Cat. No.: B2372888
CAS No.: 476307-41-2
M. Wt: 328.45
InChI Key: ZPDOCPXVSTVICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a complex molecular structure. The linear formula is C26H22N4O2S3 . It contains several functional groups, including an amide group, a cyano group, and a thiophene ring. These groups contribute to the unique properties of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 518.683 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the resources I have. These properties would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Agents

Several studies have demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds suitable for use as antimicrobial agents, indicating the potential of such compounds to act against bacterial and fungal infections Darwish et al., 2014.

Antitumor Evaluation

Research by Shams et al. (2010) explored the synthesis of different heterocyclic derivatives from a precursor similar to the compound , showing significant inhibitory effects on cancer cell lines. This suggests the potential of these compounds in developing antitumor treatments Shams et al., 2010.

Antibacterial and Antifungal Dyes

Another application includes the design and synthesis of novel antimicrobial dyes for textile finishing, as demonstrated by Shams et al. (2011). These compounds, based on tetrahydro-benzo[b]thiophene systems, showed significant antimicrobial activity, suggesting their utility in dyeing and textile applications to impart antibacterial and antifungal properties Shams et al., 2011.

Heterocyclic Synthesis

The synthesis of heterocyclic compounds through reactions involving thiophene derivatives has been a focal point of research, aiming at developing new pharmaceutical agents. For example, Gad-Elkareem et al. (2011) and other researchers have developed methodologies for synthesizing thio-substituted and thienopyridine derivatives, showcasing the versatility of thiophene-based compounds in synthesizing a wide range of heterocyclic structures with potential pharmacological activities Gad-Elkareem et al., 2011.

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. Its mechanism of action would depend on its intended use, which could range from pharmaceutical applications to materials science and organic synthesis.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care, using appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for information on safety and handling.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c18-11-14-13-7-4-8-15(13)22-17(14)19-16(20)9-10-21-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDOCPXVSTVICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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